molecular formula C11H23NO B13158597 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol

Cat. No.: B13158597
M. Wt: 185.31 g/mol
InChI Key: FTNXMDWFQSSHIZ-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with an amino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-amino-2-methylpropan-2-ol and 3-ethylcyclopentanone.

    Reaction Conditions: The reaction between 1-amino-2-methylpropan-2-ol and 3-ethylcyclopentanone is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group.

    1-(1-Amino-2-methylpropan-2-yl)-3-phenylcyclopentan-1-ol:

Uniqueness

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol

InChI

InChI=1S/C11H23NO/c1-4-9-5-6-11(13,7-9)10(2,3)8-12/h9,13H,4-8,12H2,1-3H3

InChI Key

FTNXMDWFQSSHIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(C(C)(C)CN)O

Origin of Product

United States

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